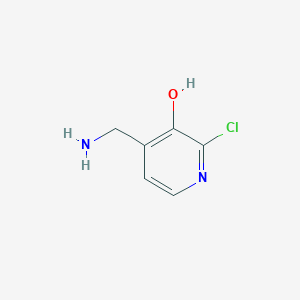

4-(Aminomethyl)-2-chloro-3-pyridinol

Description

4-(Aminomethyl)-2-chloro-3-pyridinol is a pyridine derivative characterized by a hydroxyl group at position 3, a chlorine atom at position 2, and an aminomethyl (-CH₂NH₂) group at position 4. The presence of multiple substituents (chloro, hydroxyl, and aminomethyl) likely influences its reactivity, solubility, and biological activity compared to simpler pyridine derivatives.

Properties

Molecular Formula |

C6H7ClN2O |

|---|---|

Molecular Weight |

158.58 g/mol |

IUPAC Name |

4-(aminomethyl)-2-chloropyridin-3-ol |

InChI |

InChI=1S/C6H7ClN2O/c7-6-5(10)4(3-8)1-2-9-6/h1-2,10H,3,8H2 |

InChI Key |

MKLSPSCAEMUKDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1CN)O)Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

4-(Aminomethyl)-2-chloro-3-pyridinol features a pyridine ring with an aminomethyl group (-CH₂NH₂) at the 4-position, a chloro group (-Cl) at the 2-position, and a hydroxyl group (-OH) at the 3-position. This unique substitution pattern contributes to its reactivity profile and potential applications in the development of biologically active compounds. The molecular formula of this compound is C₆H₇ClN₂O, combining nitrogen-containing heterocyclic properties with functional groups that enable diverse chemical transformations.

Structural Characteristics

The compound falls within the category of amino-pyridine derivatives and nitrogen-containing heterocycles. The presence of the 2-chloro substituent introduces electron-withdrawing character, while the aminomethyl group provides electron-donating properties. This electronic distribution affects the reactivity patterns of the pyridine ring and influences the synthetic strategies employed for its preparation.

The synthesis of 4-(Aminomethyl)-2-chloro-3-pyridinol can be approached through several distinct routes. Generally, the compound can be prepared from suitable precursors through multiple chemical reactions, with the key challenge being the selective introduction of functional groups at specific positions of the pyridine ring.

Retrosynthetic Analysis

From a retrosynthetic perspective, 4-(Aminomethyl)-2-chloro-3-pyridinol can be derived from 2-chloro-3-pyridinol by introducing an aminomethyl group at the 4-position of the pyridine ring. This transformation typically involves strategic functionalization steps that may include:

- Introduction of a reactive handle at the 4-position

- Conversion to an aminomethyl group through appropriate transformations

- Selective protection/deprotection strategies to maintain the integrity of other functional groups

Direct Synthetic Routes

Reduction of Nitrile Intermediates

One of the most direct approaches for synthesizing 4-(Aminomethyl)-2-chloro-3-pyridinol involves the reduction of a corresponding nitrile intermediate. This method begins with 4-cyano-2-chloro-3-pyridinol, which undergoes reduction to yield the target compound.

Reaction Conditions

Table 1: Reduction Conditions for Converting 4-Cyano-2-chloro-3-pyridinol to 4-(Aminomethyl)-2-chloro-3-pyridinol

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Advantages |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0-25 | 4-6 | 65-75 | Fast reaction |

| H₂/Raney Ni | Methanol | 25-50 | 8-12 | 70-80 | Mild conditions |

| NaBH₄/CoCl₂ | Methanol | 0-25 | 6-8 | 60-70 | Selective reduction |

| BH₃·THF | THF | 0-25 | 4-6 | 65-78 | Good functional group tolerance |

The reduction is typically performed under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or unwanted side reactions. Careful control of reaction temperature and time is essential to ensure high yields and purity of the final product.

Aminomethylation of 2-chloro-3-pyridinol

Another approach involves direct aminomethylation of 2-chloro-3-pyridinol. This can be achieved through various methods:

Mannich Reaction

The Mannich reaction represents a versatile method for introducing an aminomethyl group at the 4-position of 2-chloro-3-pyridinol. The reaction typically employs formaldehyde and a primary or secondary amine in a suitable solvent.

2-chloro-3-pyridinol + CH₂O + NH₃ → 4-(Aminomethyl)-2-chloro-3-pyridinol

The reaction generally proceeds under acidic conditions, with the pH carefully controlled to optimize yield and selectivity. Temperature control is also critical, as higher temperatures may lead to unwanted side reactions.

Multi-step Synthesis Pathways

Via 2-Chloro-3-hydroxypyridine Derivatives

The synthesis can also be approached through a sequence involving 2-chloro-3-hydroxypyridine as a key intermediate. This pathway typically involves:

- Chlorination of 3-hydroxypyridine to obtain 2-chloro-3-hydroxypyridine

- Introduction of a functional group at the 4-position that can be converted to an aminomethyl group

- Transformation of the introduced functional group to the desired aminomethyl substituent

Chlorination Methods

Drawing from the synthesis of similar compounds like 3-amino-2-chloro-4-methylpyridine (CAPIC), chlorination can be achieved using reagents such as phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). This approach has been successfully employed in the preparation of chlorinated pyridine derivatives.

Table 2: Chlorination Conditions for 3-Hydroxypyridine

| Chlorinating Agent | Ratio (Agent:Substrate) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| POCl₃/PCl₅ | 10:1/1:1 | 115 | 2 | 75-85 |

| SOCl₂ | 5:1 | 75-80 | 4-6 | 65-75 |

| PCl₅ | 1.5:1 | 60-70 | 3-4 | 70-80 |

Via Nitration-Reduction Sequence

A multi-step approach involving nitration followed by reduction can also be employed. This method draws inspiration from the synthesis of related aminopyridine derivatives:

- Nitration of 2-chloro-3-pyridinol to introduce a nitro group at the 4-position

- Reduction of the nitro group to obtain 4-amino-2-chloro-3-pyridinol

- Methylation of the amino group followed by reduction to yield 4-(aminomethyl)-2-chloro-3-pyridinol

The nitration step typically employs concentrated nitric acid in a suitable solvent (e.g., sulfuric acid) at controlled temperatures to ensure selectivity for the 4-position.

From Related Precursors

From 4-Cyano-2-chloro-3-pyridinol

The synthesis of 4-(Aminomethyl)-2-chloro-3-pyridinol can also proceed through the intermediate 4-cyano-2-chloro-3-pyridinol, which can be obtained through various routes:

- Direct cyanation of 2-chloro-3-pyridinol at the 4-position

- Introduction of a cyano group via displacement of a suitable leaving group

- Construction of the pyridine ring with the cyano group already in place

The cyano group can subsequently be reduced to an aminomethyl group using appropriate reducing agents, as described in Section 3.1.

From 3-Hydroxypicolinonitriles

Research on the synthesis of 3-hydroxy-4-substituted picolinonitriles provides valuable insights for preparing 4-(Aminomethyl)-2-chloro-3-pyridinol. One approach involves gold(I)-catalyzed cyclization of propargylaminoisoxazoles followed by N-O bond cleavage:

- Preparation of suitable isoxazole precursors

- Gold(I)-catalyzed cyclization to form isoxazolopyridines

- N-O bond cleavage to yield 3-hydroxypicolinonitriles

- Introduction of a chloro substituent at the 2-position

- Reduction of the nitrile to an aminomethyl group

Table 3: Conditions for N-O Bond Cleavage in Isoxazolopyridines

| Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | MeOH | 60 | 30 | 85-95 |

| Cs₂CO₃ | MeOH | 60 | 60 | 80-90 |

| NaOH | H₂O-MeOH | 23 | 60 | 65-75 |

Industrial Scale Synthesis Considerations

For industrial-scale production of 4-(Aminomethyl)-2-chloro-3-pyridinol, several factors must be considered:

Economic Considerations

The cost of starting materials, reagents, and purification processes significantly impacts the economic viability of industrial synthesis. Routes that utilize readily available and inexpensive starting materials are generally preferred. For example, approaches starting from 2-chloropyridine or 3-hydroxypyridine may offer economic advantages due to the commercial availability of these materials.

Purification and Characterization

Purification Methods

Purification of 4-(Aminomethyl)-2-chloro-3-pyridinol typically involves:

- Crystallization from suitable solvents (e.g., ethanol, acetone)

- Column chromatography using appropriate solvent systems

- Recrystallization to achieve high purity

Characterization Data

Table 4: Spectroscopic Data for 4-(Aminomethyl)-2-chloro-3-pyridinol

| Analysis Method | Key Observations |

|---|---|

| ¹H NMR | Characteristic signals for aminomethyl protons (3.7-3.9 ppm), aromatic protons (7.0-8.2 ppm), and hydroxyl proton (variable, 9.5-10.5 ppm) |

| ¹³C NMR | Signals for aminomethyl carbon (40-42 ppm), aromatic carbons (120-155 ppm) |

| IR | Characteristic bands for N-H stretching (3300-3500 cm⁻¹), O-H stretching (3200-3600 cm⁻¹), C-Cl stretching (600-800 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak corresponding to molecular weight, characteristic fragmentation patterns |

Comparative Analysis of Preparation Methods

Table 5: Comparison of Different Synthetic Approaches to 4-(Aminomethyl)-2-chloro-3-pyridinol

| Synthetic Approach | Starting Materials | Number of Steps | Overall Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitrile Reduction | 4-Cyano-2-chloro-3-pyridinol | 1-2 | 60-75 | Direct approach, fewer steps | Requires preparation of nitrile intermediate |

| Mannich Reaction | 2-Chloro-3-pyridinol | 1 | 50-65 | One-pot process, mild conditions | Potential for side reactions |

| Nitration-Reduction | 2-Chloro-3-pyridinol | 3-4 | 45-60 | Uses readily available starting materials | Multiple steps, lower overall yield |

| via Isoxazolopyridines | Propargylaminoisoxazoles | 4-5 | 40-55 | Regioselective introduction of substituents | Complex sequence, specialized reagents |

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-chloro-3-pyridinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-(Aminomethyl)-3-pyridinol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of 4-(Aminomethyl)-2-chloro-3-pyridone.

Reduction: Formation of 4-(Aminomethyl)-3-pyridinol.

Substitution: Formation of various substituted pyridinol derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-2-chloro-3-pyridinol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-chloro-3-pyridinol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Structurally related pyridine derivatives include:

- 4-Aminopyridine (4-AP): A well-studied potassium channel blocker with a single amino group at position 4. Lacking the chloro and hydroxyl groups, 4-AP is less polar and exhibits distinct pharmacokinetic properties .

- 4-(Aminomethyl)pyridine: Features an aminomethyl group at position 4 but lacks the chloro and hydroxyl substituents. This compound demonstrates enhanced potency in potentiating high voltage-activated calcium channels (HVACCs) compared to 4-AP .

- 3-Amino-2-chloro-4-pyridinecarboxylic acid methyl ester: Shares the amino and chloro substituents but includes a methyl ester at position 4 instead of hydroxyl and aminomethyl groups. This modification reduces polarity and may alter metabolic stability .

Physical and Chemical Properties

Key data for structurally related compounds (Table 1):

Table 1: Comparison of physical properties and biological activities of 4-(Aminomethyl)-2-chloro-3-pyridinol and analogs. Data compiled from .

Key Research Findings

Substituent Effects on Bioactivity: The aminomethyl group in 4-(aminomethyl)pyridine enhances HVACCs potentiation compared to 4-AP, suggesting that bulkier substituents at position 4 improve target engagement .

Chlorine’s Role : Chlorine at position 2 in pyridine derivatives is associated with increased metabolic stability and antimicrobial activity, as seen in 2-chloro-3-hydroxypyridine analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Aminomethyl)-2-chloro-3-pyridinol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves chlorination and aminomethylation of pyridine derivatives. For example, chlorination at the 2-position can be achieved using POCl₃ or SOCl₂ under reflux, followed by aminomethylation via reductive amination with formaldehyde and ammonium acetate . Optimization should focus on temperature control (60–80°C for chlorination) and stoichiometric ratios (e.g., 1:1.2 substrate:chlorinating agent) to minimize side products. Purity can be monitored via HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the physicochemical properties of 4-(Aminomethyl)-2-chloro-3-pyridinol?

- Methodological Answer : Key characterization steps include:

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min (reported range: 224–226°C) .

- Solubility : Perform shake-flask experiments in water, ethanol, and DMSO, followed by UV-Vis quantification.

- Stability : Conduct accelerated stability studies under varying pH (2–12) and temperature (4–40°C) to identify degradation pathways .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For example:

- NMR : Look for characteristic peaks such as δ 8.2 ppm (pyridine H) and δ 4.1 ppm (aminomethyl CH₂) in DMSO-d₆ .

- FT-IR : Confirm NH₂ stretches (~3350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of 4-(Aminomethyl)-2-chloro-3-pyridinol in biological systems?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/GAFF force fields) to study interactions with target proteins. Parameterize the ligand with the AM1-BCC charge model and solvate the system in TIP3P water. Run simulations for ≥100 ns to assess stability of binding poses, focusing on hydrogen bonds between the aminomethyl group and active-site residues .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : If NMR data conflicts with expected results (e.g., unexpected splitting or shifts):

- X-ray Crystallography : Grow single crystals via vapor diffusion (acetonitrile/water) and resolve the structure to <2.0 Å resolution. This confirms bond angles and torsional strain .

- DFT Calculations : Compare experimental NMR shifts with those computed at the B3LYP/6-311+G(d,p) level to identify conformational discrepancies .

Q. How does the chlorinated pyridine moiety influence the compound’s stability under oxidative conditions?

- Methodological Answer : Perform kinetic studies using:

- HPLC-MS : Monitor degradation products under H₂O₂ or UV light.

- EPR Spectroscopy : Detect free radical intermediates (e.g., chlorinated pyridine radicals) to map degradation pathways.

- Comparative Analysis : Contrast with non-chlorinated analogs to isolate the chlorine effect on stability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer : For chiral variants:

- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) to monitor enantiomeric excess (ee).

- Catalyst Optimization : Screen chiral catalysts (e.g., BINAP-metal complexes) during asymmetric aminomethylation to improve ee >95% .

Methodological Notes

- Safety : Handle chlorinated pyridines in a fume hood; use PPE due to potential toxicity (LD₅₀ data pending) .

- Data Validation : Cross-reference crystallographic data (CCDC entries) and computational models with experimental results to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.